![molecular formula C10H11N3 B2735674 5-(1H-imidazol-2-yl)-2-methylaniline CAS No. 1126367-12-1](/img/structure/B2735674.png)
5-(1H-imidazol-2-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1H-imidazol-2-yl)-2-methylaniline” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives have been synthesized by a variety of methods. For example, one study designed a therapeutic active Pd (II) complex with a new ligand in good yield . Another study synthesized imidazole derivatives using an acidic ionic liquid as an effective and recyclable catalyst .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been investigated for their antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole moiety and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis .
Anti-Inflammatory Potential
The imidazole ring system has shown promise as an anti-inflammatory agent. Researchers explore its role in modulating inflammatory pathways and potentially developing novel anti-inflammatory drugs .
Antitumor Activity
Certain imidazole derivatives exhibit antitumor effects. Investigations focus on understanding their mechanisms of action and potential applications in cancer therapy .
Antidiabetic Properties
Imidazole-containing compounds have been studied for their antidiabetic effects. Researchers explore their impact on glucose metabolism and insulin sensitivity .
Antioxidant Activity
The imidazole scaffold contributes to antioxidant properties. Investigations aim to harness these properties for oxidative stress management and disease prevention .
Antiviral Potential
Given the global health challenges posed by viruses, including the COVID-19 pandemic, researchers explore imidazole analogs as potential antiviral agents. These investigations aim to identify compounds effective against viral infections .
Other Applications
Imidazole derivatives have diverse applications, including antiallergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities. Additionally, they play a crucial role in the synthesis of natural products such as histidine, purine, and histamine .
Safety and Hazards
Substances predicted as likely to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use (s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .
Future Directions
Research on imidazole derivatives is ongoing, with a focus on their potential therapeutic applications. For example, one study suggested that imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Another study suggested that these compounds could be developed as potent anticancer drugs in the near future .
properties
IUPAC Name |
5-(1H-imidazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAINBAPCOOXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-imidazol-2-yl)-2-methylaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.